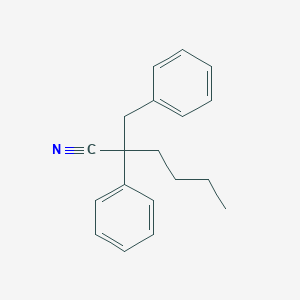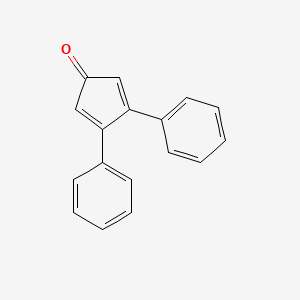
Cobalt--molybdenum (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–molybdenum (3/1) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and is widely used in various scientific and industrial applications. The combination of cobalt and molybdenum results in a material that exhibits excellent catalytic, electronic, and magnetic properties, making it valuable in fields such as catalysis, energy storage, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–molybdenum (3/1) can be achieved through various methods. One common approach is the hydrothermal method, where cobalt and molybdenum precursors are mixed in a solution and subjected to high temperature and pressure conditions. This method allows for the formation of well-defined nanostructures with controlled morphology .
Another method involves the use of a solid-state reaction, where cobalt and molybdenum powders are mixed and heated to high temperatures in an inert atmosphere. This process results in the formation of cobalt–molybdenum (3/1) with high purity and crystallinity .
Industrial Production Methods
In industrial settings, cobalt–molybdenum (3/1) is often produced using large-scale chemical vapor deposition (CVD) techniques. This method involves the decomposition of cobalt and molybdenum precursors in a high-temperature reactor, leading to the deposition of the compound on a substrate. CVD allows for precise control over the composition and thickness of the resulting material .
Chemical Reactions Analysis
Types of Reactions
Cobalt–molybdenum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and catalytic properties of the compound.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt–molybdenum (3/1) can lead to the formation of cobalt oxide and molybdenum oxide, while reduction can yield metallic cobalt and molybdenum .
Scientific Research Applications
Cobalt–molybdenum (3/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which cobalt–molybdenum (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the activation of hydrogen and oxygen molecules, which are essential for processes like hydrogenation and oxidation .
Comparison with Similar Compounds
Similar Compounds
Cobalt–molybdenum–boron: This compound is known for its high electrocatalytic performance in oxygen evolution reactions.
Cobalt–molybdenum–sulfide: Used as a catalyst in hydrodesulfurization processes.
Cobalt–molybdenum–nitride: Exhibits excellent catalytic activity for ammonia synthesis.
Uniqueness
Cobalt–molybdenum (3/1) is unique due to its specific ratio of cobalt to molybdenum, which imparts distinct electronic and catalytic properties. This ratio allows for optimal performance in various applications, making it a versatile and valuable compound in scientific research and industrial processes .
Properties
CAS No. |
12052-55-0 |
|---|---|
Molecular Formula |
Co3Mo |
Molecular Weight |
272.75 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/3Co.Mo |
InChI Key |
NWOTZFROXOIVHA-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)

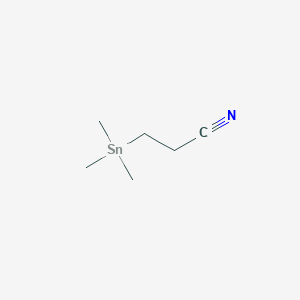

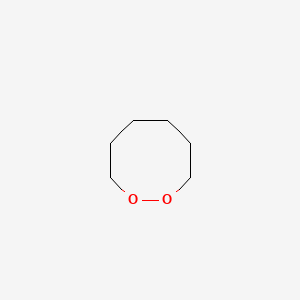
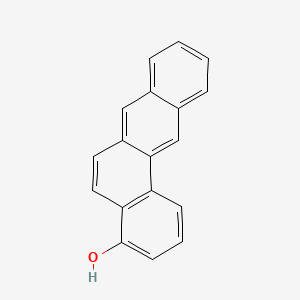
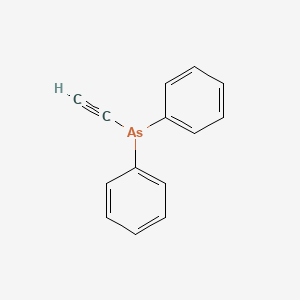

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)
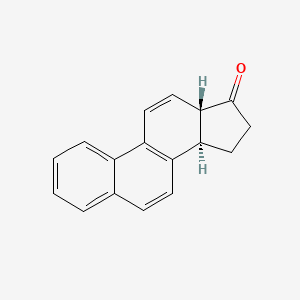
![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
